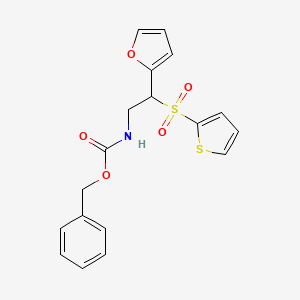![molecular formula C11H11FN4OS B2963385 4-Amino-3-[(2-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one CAS No. 869068-03-1](/img/structure/B2963385.png)
4-Amino-3-[(2-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of 1,2,4-triazine, which is a class of heterocyclic compounds. The 1,2,4-triazine ring is a six-membered ring with three carbon atoms and three nitrogen atoms. The compound also contains a fluorophenyl group, a methylsulfanyl group, and an amino group, which can significantly affect its properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,4-triazine ring, the fluorophenyl group, the methylsulfanyl group, and the amino group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, the fluorophenyl group could undergo electrophilic aromatic substitution, and the methylsulfanyl group could undergo oxidation and other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the fluorine atom could increase its stability and lipophilicity, while the amino group could make it more polar .科学的研究の応用
Catalyst-Free Synthesis and Structural Studies
A catalyst- and solvent-free synthesis technique has been developed for regioselective synthesis involving compounds related to "4-Amino-3-[(2-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one". This method includes microwave-assisted Fries rearrangement and theoretical studies using density functional theory (DFT) calculations to analyze the prototropy process and rearrangement mechanisms, showcasing the efficient synthesis of heterocyclic compounds for various applications (Moreno-Fuquen et al., 2019).
Synthesis of Novel Compounds with Potential Antioxidant Activities
Research has been conducted on the synthesis of novel fluorine-substituted α-amino phosphonic acids containing 1,2,4-triazin-5-one moieties. These compounds exhibit significant antioxidant properties, indicating their potential in the development of new therapeutic agents (Makki et al., 2018).
Antimicrobial Activities of Triazinone Derivatives
Several studies focus on the synthesis of new 1,2,4-triazole derivatives, including those related to "4-Amino-3-[(2-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one". These compounds have been evaluated for their antimicrobial activities, with some showing promising results against various microorganisms (Bektaş et al., 2007).
Enzymatic Activity Influence by Triazinone Derivatives
The synthesis of α-amino acids bearing 1,2,4-triazinone and steroidal moieties has been explored. These compounds demonstrate significant effects on enzymatic activities, specifically cellobiase activity, indicating potential applications in biotechnology and drug development (Bakhotmah, 2015).
Molluscicidal and Antibacterial Agents
New fluorine/phosphorus-substituted compounds have been synthesized for use as molluscicidal agents against snails responsible for Bilharziasis diseases. Additionally, some of these compounds exhibit antibacterial properties, further expanding their potential applications in medical and environmental sciences (Al-Romaizan et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-amino-3-[(2-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4OS/c1-7-10(17)16(13)11(15-14-7)18-6-8-4-2-3-5-9(8)12/h2-5H,6,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKKLOIXWAOUTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-Cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B2963302.png)
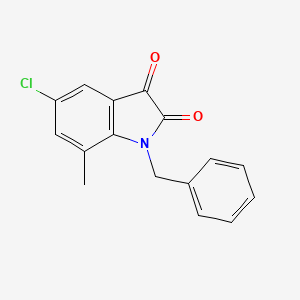
![N-(2-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2963304.png)
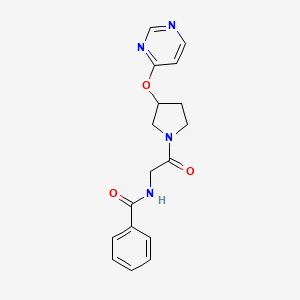
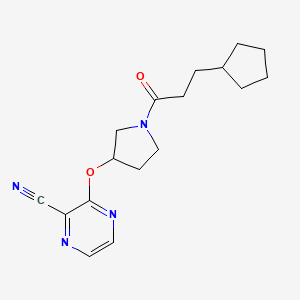
![(Z)-methyl 2-(2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2963312.png)


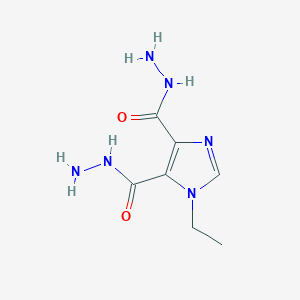
![N-(2-chloro-6-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2963317.png)

![2-(furan-2-yl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2963319.png)
![4-chloro-1-(2-fluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2963320.png)
